N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide
Description
N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide is a synthetic small molecule featuring a benzofuran core substituted with a fluorine atom at position 5 and a methyl group at position 2. The carboxamide group is linked to a phenyl ring modified with a benzyl(methyl)sulfamoyl moiety.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4S/c1-16-21-14-18(25)8-13-22(21)31-23(16)24(28)26-19-9-11-20(12-10-19)32(29,30)27(2)15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZIYDYUYBJPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran core and the introduction of the sulfonamide group. One common method involves the following steps:
Formation of the Benzofuran Core: This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination.
Attachment of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with a sulfonamide reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran core or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Properties
Research indicates that N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide exhibits significant anticancer activity.
- Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
- Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound led to a reduction in cell viability by approximately 70% after 48 hours of exposure, indicating a strong potential for use as an anticancer agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties.
- Mechanism : It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis .
- Case Study : In animal models of inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential utility in inflammatory disease management .
Drug Design and Development
This compound serves as a lead compound in drug design.
- Structure-Activity Relationship (SAR) : Modifications to the benzofuran structure have been explored to enhance potency and selectivity against cancer cells. Variants of this compound have shown improved efficacy in preclinical trials .
Targeted Therapy
The compound's unique structure allows for potential development as a targeted therapy.
- VEGFR Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of VEGFR (Vascular Endothelial Growth Factor Receptor), which plays a crucial role in tumor angiogenesis. Targeting VEGFR can impede tumor growth by limiting its blood supply .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Model/Study Type | Result |
|---|---|---|---|
| Anticancer | Induces apoptosis | In vitro (breast cancer) | 70% reduction in viability |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Animal model | Significant decrease in edema |
| VEGFR Inhibition | Blocks angiogenesis | Preclinical trials | Reduced tumor growth |
Mechanism of Action
The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for folic acid synthesis in bacteria. The benzofuran core may interact with various biological pathways, potentially leading to anticancer effects by inhibiting cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
(a) N-{4-[Benzyl(methyl)sulfamoyl]phenyl}-5-ethyl-3-methyl-1-benzofuran-2-carboxamide
- Key Difference : Replaces the 5-fluoro substituent with a 5-ethyl group.
- Impact: Molecular Weight: Increases from ~462.56 g/mol (fluoro variant) to 476.61 g/mol (ethyl variant) due to the larger ethyl group . Bioactivity: Fluorine’s electronegativity may favor halogen bonding in target interactions, whereas the ethyl group could enhance hydrophobic binding.
(b) 6-(N-(4-Bromo-3-chlorophenyl)methylsulfonamido)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
- Key Differences : Incorporates a bromo-chloro-phenyl sulfonamide and a cyclopropyl group on the benzofuran core.
- Impact: Steric Effects: The bulky cyclopropyl and halogenated aryl groups may restrict binding to flat active sites.
Core Scaffold Modifications
(a) 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
- Structure : Replace benzofuran with 1,3,4-oxadiazole; retain sulfamoylphenyl groups.
- Bioactivity : Demonstrated antifungal activity against C. albicans (MIC = 8–32 µg/mL), likely via thioredoxin reductase inhibition .
- Comparison: The oxadiazole core’s planar structure may improve DNA/enzyme intercalation compared to the non-planar benzofuran.
(b) Pyrazole-Sulfonamide Hybrids (Compounds 9–16)
- Structure : Feature pyrazole cores with sulfonamide-linked phenyl groups.
- Bioactivity : Apoptosis induction in colon cancer cells (IC₅₀ = 2.1–8.7 µM) via caspase-3 activation .
- Comparison : The pyrazole’s hydrogen-bonding capability and smaller size may enhance target specificity compared to benzofuran derivatives.
Functional Group Additions
6-(4-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-3-yl)-5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide
- Key Addition: Oxazolidinone ring linked to the benzofuran core.
- Impact: Pharmacokinetics: The oxazolidinone moiety may improve metabolic stability and oral bioavailability. Mechanism: Potential dual action via sulfonamide and oxazolidinone pharmacophores .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
Q & A
Q. What are the critical steps in synthesizing N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-fluoro-3-methyl-1-benzofuran-2-carboxamide?
The synthesis typically involves:
- Step 1: Formation of the benzofuran core via cyclization of substituted phenols or furan precursors (e.g., using NaH/THF for deprotonation and cyclization) .
- Step 2: Introduction of the 5-fluoro and 3-methyl substituents via electrophilic substitution or palladium-catalyzed coupling .
- Step 3: Sulfamoylation of the phenyl group using benzyl(methyl)sulfamoyl chloride under basic conditions (e.g., DMF with DMAP catalysis) .
- Step 4: Final carboxamide coupling via activation of the benzofuran-2-carboxylic acid (e.g., using oxalyl chloride) followed by reaction with the amine .
Key Optimization: Use HPLC or fractional crystallization to isolate intermediates and minimize side products .
Q. How is the compound’s structural identity confirmed in academic research?
- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorine’s deshielding effect at C5, methyl group at C3) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography: For unambiguous confirmation, use SHELXL for refinement (e.g., bond angles and torsion angles in the benzofuran core) .
Advanced Research Questions
Q. How can contradictions in biological activity data for this compound be resolved?
- Orthogonal Assays: Compare results from enzyme inhibition assays (e.g., fluorescence-based) with cellular viability assays (e.g., MTT) to rule out off-target effects .
- Structural Validation: Re-analyze crystallographic data (using ORTEP-3 or SHELXL) to confirm the active conformation and rule out polymorphism .
- Computational Docking: Perform molecular dynamics simulations (e.g., using AutoDock Vina) to assess binding mode consistency across experimental conditions .
Q. What computational strategies predict the compound’s interaction with sulfonamide-targeted enzymes?
- Molecular Docking: Use Glide or GOLD to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), focusing on the sulfamoyl group’s hydrogen-bonding network .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon fluorination or methyl substitution .
- ADMET Prediction: Tools like SwissADME assess bioavailability, leveraging the benzofuran scaffold’s logP and PSA .
Q. How can synthetic yield be optimized for large-scale research applications?
- Catalysis: Replace stoichiometric bases (e.g., NaH) with catalytic systems (e.g., Pd/C for hydrogenation steps) to reduce waste .
- Flow Chemistry: Implement continuous-flow reactors for exothermic steps (e.g., sulfamoylation) to improve safety and scalability .
- Purification: Use preparative HPLC with C18 columns and gradient elution (e.g., water/acetonitrile + 0.1% TFA) for high-purity isolation .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Core Modifications: Synthesize analogs with varying substituents (e.g., replace 5-fluoro with chloro or bromo) to assess electronic effects on activity .
- Sulfamoyl Group Variants: Test N-benzyl vs. N-alkyl sulfamoyl groups to evaluate steric and electronic contributions .
- Benzofuran Ring Expansion: Compare activity of 5-membered benzofuran vs. 6-membered benzopyran derivatives .
Q. What methods determine binding kinetics with target proteins?
Q. How to address conflicting crystallographic data in structural studies?
- Data Re-refinement: Use SHELXL’s TWIN/BASF commands to model twinning or disorder in the sulfamoyl-phenyl group .
- Cross-Validation: Compare X-ray data with DFT-optimized structures (e.g., Gaussian 16) to identify geometric outliers .
- Multi-Technique Corroboration: Validate using NMR NOE (nuclear Overhauser effect) data to confirm spatial proximity of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
